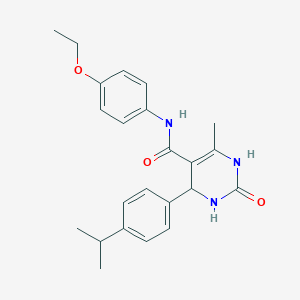![molecular formula C20H17F2N3O2 B2416290 (4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone CAS No. 851881-59-9](/img/structure/B2416290.png)
(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone” is a complex organic molecule. It has been identified as a potential 5-HT2A-antagonist . This suggests that it may have applications in the treatment of conditions related to the 5-HT2A receptors, such as certain psychiatric illnesses .
Synthesis Analysis
The synthesis of this compound involves a two-step process. The first step involves the synthesis of a precursor molecule, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone . The second step involves a halogen exchange reaction to produce the final compound . The total yield of the precursor was reported to be 40%, and the yield of the final compound was 70% .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of the precursor molecule and a halogen exchange reaction . The halogen exchange reaction is particularly interesting because it involves the replacement of a bromine atom in the precursor molecule with an iodine atom .
Scientific Research Applications
Radiosynthesis and Brain Imaging
- Blanckaert et al. (2005) and Blanckaert et al. (2007) conducted studies focusing on the synthesis and radiosynthesis of compounds related to "(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone". These compounds were evaluated for potential use in brain imaging using Single Photon Emission Computerized Tomography (SPECT) to visualize the 5-HT2A receptor, which is relevant in psychiatric illnesses like depression and anorexia (Blanckaert et al., 2005) (Blanckaert et al., 2007).
Structural Analysis and Supramolecular Architecture
- Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives, highlighting the role of non-covalent interactions in their supramolecular architectures. This research aids in understanding the functional roles of these interactions in compounds containing 1,2,4-oxadiazol moieties (Sharma et al., 2019).
Anticancer and Antimicrobial Applications
- Naik et al. (2022) synthesized derivatives of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone and evaluated them for anti-cancer and antimicrobial activities. They found significant cytotoxicity against cancer cell lines and moderate antibacterial activity (Naik et al., 2022).
Neuroprotective Activities
- Zhong et al. (2020) researched aryloxyethylamine derivatives for their neuroprotective effects against glutamate-induced cell death. This study contributes to understanding potential neuroprotective applications of compounds related to the target compound (Zhong et al., 2020).
Antipsychotic and Procognitive Activities
- Liu et al. (2008) explored ADX47273, a compound closely related to the target, as a novel metabotropic glutamate receptor 5-selective positive allosteric modulator. The compound showed potential for antipsychotic and procognitive activities, relevant to the treatment of schizophrenia (Liu et al., 2008).
Mechanism of Action
Future Directions
The compound’s potential as a 5-HT2A-antagonist suggests that it may have applications in the treatment of psychiatric illnesses . Future research could explore this potential in more detail, possibly through in vivo studies and clinical trials. Additionally, further studies could also investigate the compound’s physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCCZHCFBHTTD-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

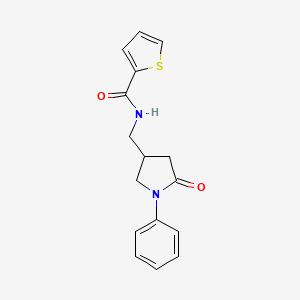


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)
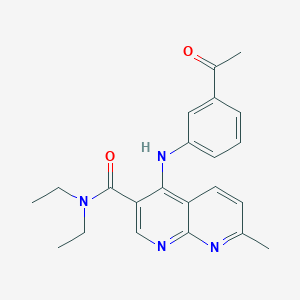

![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
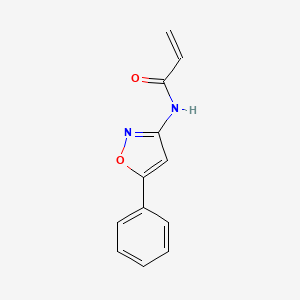
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
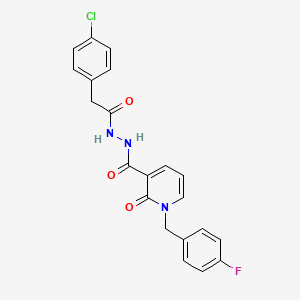
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
